6-Ethylpyridazin-4-amine
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Overview
Description
6-Ethylpyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylpyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylhydrazine with 1,4-diketones under acidic conditions to form the pyridazine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 6-Ethylpyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
6-Ethylpyridazin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Ethylpyridazin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins .
Comparison with Similar Compounds
Pyridazine: The parent compound with similar structural features but without the ethyl and amino substituents.
Pyridazinone: A derivative with an oxygen atom in place of one of the nitrogen atoms.
Dihydropyridazine: A reduced form of pyridazine with additional hydrogen atoms.
Uniqueness: 6-Ethylpyridazin-4-amine is unique due to its specific substituents, which confer distinct chemical properties and biological activities. The presence of the ethyl group enhances its lipophilicity, while the amino group increases its potential for hydrogen bonding and interaction with biological targets .
Properties
Molecular Formula |
C6H9N3 |
---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
6-ethylpyridazin-4-amine |
InChI |
InChI=1S/C6H9N3/c1-2-6-3-5(7)4-8-9-6/h3-4H,2H2,1H3,(H2,7,9) |
InChI Key |
YFUKXHZMEFXZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=CC(=C1)N |
Origin of Product |
United States |
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